

Spectroscopic data for 2-Chloro-5-nitrobenzophenone (FTIR, NMR, Mass Spec).

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-5-nitrobenzophenone

Cat. No.: B105091

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An In-depth Technical Guide to the Spectroscopic Data of 2-Chloro-5-nitrobenzophenone

For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the spectroscopic data for **2-Chloro-5-nitrobenzophenone** (C₁₃H₈ClNO₃), a compound of interest in various chemical and pharmaceutical applications. This guide details its Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and characteristics.

Spectroscopic Data Analysis

The structural elucidation of **2-Chloro-5-nitrobenzophenone** is supported by a combination of spectroscopic techniques. The following sections and tables summarize the key data obtained from FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

FTIR Spectroscopy Data

The FTIR spectrum of **2-Chloro-5-nitrobenzophenone** reveals characteristic absorption bands corresponding to its key functional groups. The data presented was acquired using an Attenuated Total Reflectance (ATR) technique on a Bruker Tensor 27 FT-IR instrument.[\[1\]](#)

Wavenumber (cm ⁻¹)	Assignment
~1660 - 1680	C=O (Ketone) Stretch
~1510 - 1530	Asymmetric NO ₂ Stretch
~1340 - 1360	Symmetric NO ₂ Stretch
~1580 - 1600	C=C (Aromatic) Stretch
~700 - 800	C-Cl Stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The following data was obtained from samples provided by Aldrich Chemical Company, Inc.[\[1\]](#)

¹H NMR Spectroscopy

The ¹H NMR spectrum was recorded on a Varian A-60 instrument.[\[1\]](#) Chemical shifts (δ) are reported in parts per million (ppm).

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.40 - 7.80	m	5H	Phenyl protons
7.90 - 8.40	m	3H	Nitro-substituted phenyl protons

¹³C NMR Spectroscopy

The ¹³C NMR data provides insight into the carbon skeleton of **2-Chloro-5-nitrobenzophenone**.

Chemical Shift (ppm)	Assignment
~195	C=O (Ketone)
~128 - 148	Aromatic carbons

Mass Spectrometry (MS) Data

Mass spectrometry data confirms the molecular weight of **2-Chloro-5-nitrobenzophenone** and provides information about its fragmentation pattern. The molecular formula of the compound is C13H8ClNO3, with a molecular weight of approximately 261.66 g/mol .[\[1\]](#) GC-MS analysis shows prominent peaks at the following mass-to-charge ratios (m/z).[\[1\]](#)

m/z	Relative Intensity	Proposed Fragment
261	High	[M] ⁺ (Molecular ion)
105	High	[C ₆ H ₅ CO] ⁺ (Benzoyl cation)
77	Moderate	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

The acquisition of the presented spectroscopic data follows standard laboratory procedures. Below are detailed methodologies for each key technique.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

A small amount of solid **2-Chloro-5-nitrobenzophenone** is placed directly onto the diamond crystal of an ATR accessory fitted into an FTIR spectrometer. Pressure is applied to ensure good contact between the sample and the crystal. A background spectrum of the clean, empty crystal is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **2-Chloro-5-nitrobenzophenone** is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl_3), to a concentration of approximately 10-20 mg/mL in a standard 5 mm NMR tube.

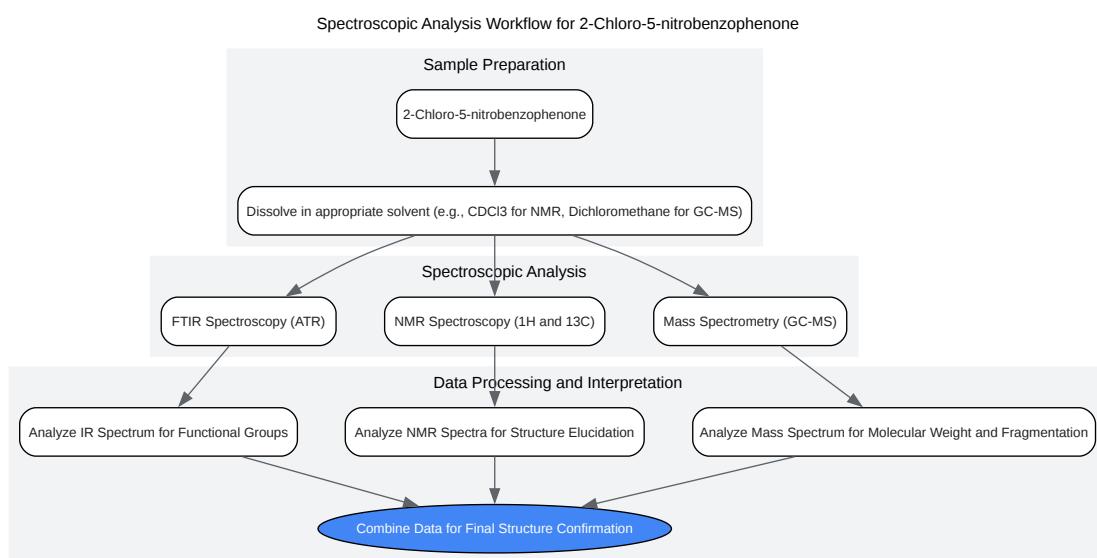
- ^1H NMR: The spectrum is recorded on an NMR spectrometer. A sufficient number of scans are acquired to ensure a good signal-to-noise ratio. Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS) at 0 ppm.
- ^{13}C NMR: A higher sample concentration and a greater number of scans are typically required compared to ^1H NMR. The spectrum is acquired with proton broadband decoupling to simplify the spectrum to single lines for each unique carbon atom.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, a dilute solution of **2-Chloro-5-nitrobenzophenone** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the gas chromatograph. The compound is separated from the solvent and any impurities on a capillary column before entering the mass spectrometer. Electron ionization (EI) is typically used with an ionization energy of 70 eV. The mass analyzer then separates the resulting ions based on their mass-to-charge ratio.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-Chloro-5-nitrobenzophenone**.



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Caption: Workflow for the spectroscopic analysis of **2-Chloro-5-nitrobenzophenone**.

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References

- 1. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/b105091)
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